molecular formula C19H17ClFN3O3 B11008398 2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B11008398
M. Wt: 389.8 g/mol
InChI Key: RLWSIAVOMNRIAN-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a methoxyethyl-quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorophenylacetic acid, which is then reacted with various intermediates to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various substituted acetamides .

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClFN3O3

Molecular Weight

389.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]acetamide

InChI

InChI=1S/C19H17ClFN3O3/c1-27-8-7-24-11-22-17-6-5-12(9-14(17)19(24)26)23-18(25)10-13-15(20)3-2-4-16(13)21/h2-6,9,11H,7-8,10H2,1H3,(H,23,25)

InChI Key

RLWSIAVOMNRIAN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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